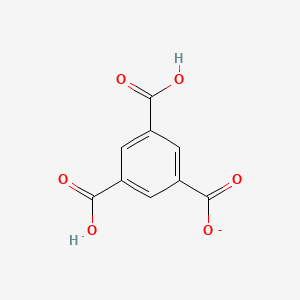

3,5-Dicarboxybenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H5O6- |

|---|---|

Molekulargewicht |

209.13 g/mol |

IUPAC-Name |

3,5-dicarboxybenzoate |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/p-1 |

InChI-Schlüssel |

QMKYBPDZANOJGF-UHFFFAOYSA-M |

SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)[O-])C(=O)O |

Kanonische SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)[O-])C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3,5 Dicarboxybenzoate Containing Compounds

Solution-Based Approaches for Salt and Co-Crystal Synthesis

Solution-based methods are fundamental to the synthesis of 3,5-dicarboxybenzoate salts and co-crystals, typically involving the slow evaporation of a solvent from a solution containing 3,5-dicarboxybenzoic acid and a stoichiometric amount of a selected co-former. This technique allows for the gradual self-assembly of molecules into a crystalline lattice.

The choice of solvent is a critical parameter in solution-based synthesis, as it can influence the resulting crystal packing and even determine whether a salt or a co-crystal is formed. For instance, the synthesis of multicomponent solvate crystals of 3,5-dinitrobenzoic acid, a derivative of 3,5-dicarboxybenzoic acid, with acetamide (B32628) has been achieved through slow evaporation from various solvents. nih.gov In these cases, the reaction mixture is gently heated to achieve a homogeneous solution before being left for slow evaporation at room temperature, yielding single crystals within several days. nih.gov

A common approach involves dissolving equimolar quantities of 3,5-dicarboxybenzoic acid (or its derivatives) and a base, often an amine-containing compound, in a suitable solvent. For example, three-dimensional networks of ammonium carboxylate salts were formed between 3,5-dinitrobenzoic acid and aminomethyl pyridines through solution crystallization. rsc.org In this process, the hydrogen atom transfers from the carboxylic acid to the amine, resulting in the formation of ammonium carboxylate salts. rsc.org

The following table summarizes examples of solution-based synthesis for related dicarboxylate compounds, illustrating the typical components and solvents used.

| Product Type | Reactants | Solvent | Method | Reference |

| Ammonium Carboxylate Salts | 3,5-Dinitrobenzoic acid, Aminomethyl pyridines | Not Specified | Solution Crystallization | rsc.org |

| Cocrystal Solvates | 3,5-Dinitrobenzoic acid, Acetamide | Various organic solvents | Slow Evaporation | nih.gov |

| 1:1 Salt | Trihexyphenidyl, 3,5-Dinitrobenzoic acid | Methanol | Cooling Crystallization | nih.gov |

| 1:2 Acid Salt | Chlorprothixene, 3,5-Dinitrobenzoic acid | Methanol | Cooling Crystallization | nih.gov |

Hydro/Solvothermal Synthesis Techniques

Hydrothermal and solvothermal synthesis are powerful techniques for the preparation of robust crystalline materials, particularly coordination polymers and metal-organic frameworks (MOFs), from this compound and metal ions. These methods involve carrying out the synthesis in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of products that may not be accessible under ambient conditions.

The synthesis of coordination polymers often involves reacting a metal salt with a dicarboxylic acid linker, such as 3,5-dicarboxybenzoic acid, in a suitable solvent. For instance, new transition metal-based coordination polymers have been synthesized using 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole as the main ligand. mdpi.com In a typical procedure, a mixture of the metal salt (e.g., Ni(NO₃)₂·6H₂O) and the ligand in deionized water is stirred and then heated in a Teflon-lined vessel to temperatures ranging from 160 to 180 °C for several days. mdpi.comnih.gov

The reaction temperature is a crucial parameter that can significantly influence the structure of the final product. For example, in the solvothermal synthesis of coordination polymers using a different dicarboxylic acid, orientation isomers were obtained by varying the reaction temperature between 90 and 120 °C. rsc.org The choice of solvent (e.g., water for hydrothermal, organic solvents for solvothermal) also plays a critical role in determining the final structure.

The table below provides examples of conditions used in the hydro/solvothermal synthesis of coordination polymers with ligands containing dicarboxylate functionalities.

| Metal Ion | Ligand | Solvent | Temperature (°C) | Duration (h) | Reference |

| Ni(II) | 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | Deionized Water | 180 | 72 | mdpi.com |

| Cd(II) | 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | Deionized Water | 160 | 72 | nih.gov |

| Zn(II) | [1,1′:2′,1′′-terphenyl]-4′,5′-dimethoxy-4,4′′-dicarboxylic acid | DMF/H₂O | 90 | Not Specified | rsc.org |

| Zn(II) | [1,1′:2′,1′′-terphenyl]-4′,5′-dimethoxy-4,4′′-dicarboxylic acid | DMF/H₂O | 120 | Not Specified | rsc.org |

Crystallization Procedures for Supramolecular Assemblies

The formation of supramolecular assemblies from this compound relies on the principles of molecular recognition, primarily through hydrogen bonding. The two carboxylic acid groups on the benzene (B151609) ring act as excellent hydrogen bond donors and acceptors, enabling the formation of predictable and robust synthons.

Slow evaporation from solution is the most common and straightforward method for crystallizing supramolecular assemblies of this compound. This technique allows for the controlled growth of single crystals suitable for X-ray diffraction analysis. The process typically involves dissolving the components in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over a period of days to weeks. For example, twelve different multicomponent solvate crystals of 3,5-dinitrobenzoic acid and acetamide were successfully synthesized using this method. nih.gov

The resulting supramolecular structures are often characterized by extensive hydrogen-bonding networks. In the case of salts formed between 3,5-dinitrobenzoic acid and aminomethyl pyridines, the crystallization process leads to the formation of one-dimensional hydrogen-bonding columns. rsc.org Similarly, the co-crystallization of 3,5-dinitrobenzoic acid with acetamide results in structures stabilized by amide-amide homosynthons, which are further connected to the acid via O-H···O hydrogen bonds. nih.gov

The table below outlines various supramolecular assemblies and the crystallization methods employed.

| Assembly Type | Components | Crystallization Method | Key Interactions | Reference |

| 3D Hydrogen-Bonding Networks | 3,5-Dinitrobenzoic acid, Aminomethyl pyridines | Solution Crystallization | N⁺–H⋯O⁻ hydrogen bonds | rsc.org |

| Cocrystal Solvates | 3,5-Dinitrobenzoic acid, Acetamide | Slow Evaporation | Amide-amide homo synthons, O–H⋯O hydrogen bonds | nih.gov |

| 1:1 Salt | Trihexyphenidyl, 3,5-Dinitrobenzoic acid | Cooling from Methanol | O–H⋯O, N–H⋯O, C–H⋯O hydrogen bonds | nih.gov |

| 1:2 Acid Salt | Chlorprothixene, 3,5-Dinitrobenzoic acid | Cooling from Methanol | O–H⋯O, N–H⋯O, C–H⋯O hydrogen bonds | nih.gov |

Proton Transfer Reactions and Their Role in this compound Salt Formation

Proton transfer is a fundamental reaction in the formation of salts involving 3,5-dicarboxybenzoic acid. This process typically occurs when 3,5-dicarboxybenzoic acid is reacted with a Brønsted-Lowry base, such as an amine. The acidic proton from one or both of the carboxylic acid groups is transferred to the basic site on the co-reactant, resulting in the formation of a carboxylate anion and a protonated base cation.

The extent of proton transfer can be influenced by the relative acidities (pKa values) of the carboxylic acid and the conjugate acid of the base. In cases where the pKa difference is significant, complete proton transfer is expected, leading to the formation of an ionic salt.

The resulting ionic interactions, in combination with hydrogen bonding, play a vital role in the formation of stable and well-defined supramolecular architectures. For instance, in the salts of nicotine with 3,5-dinitrosalicylic acid, proton transfer leads to the formation of nicotinium cations and dinitrosalicylate anions, which then assemble into complex three-dimensional structures through a combination of hydrogen bonding and π-π stacking interactions. nih.gov

Controlled Synthesis of Specific Isomers and Polymorphs

The controlled synthesis of specific isomers and polymorphs of this compound-containing compounds is a significant challenge in crystal engineering. Isomers, in this context, could refer to orientational isomers in coordination polymers, while polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties.

While the use of ligand isomers is a known strategy for synthesizing metal-organic frameworks with new topologies, specific studies on controlling the isomerism of this compound-based coordination polymers are not extensively detailed in the provided search results. rsc.org However, the principle remains that the geometry of the linker molecule is a key determinant of the final framework structure.

Polymorphism is a common phenomenon in crystalline organic compounds, and its control is crucial in fields like pharmaceuticals. nih.gov The formation of different polymorphs can be influenced by various crystallization conditions, including the choice of solvent, temperature, and the rate of crystallization. mdpi.com For instance, two new crystalline polymorphs of 3,5-dihydroxybenzoic acid were generated using solvent-free methods like sublimation and melt crystallization, as solution-based methods tended to produce solvates. researchgate.net This highlights that avoiding solvents or using specific crystallization techniques can be a strategy to target desired polymorphic forms.

Furthermore, solvents can also play a role in inducing polymorphism. nih.gov The study of 3,5-dinitrobenzoic acid has revealed the existence of at least two polymorphs, both monoclinic but with different space groups. researchgate.net While the factors governing the formation of a specific polymorph of this compound are not fully elucidated, it is clear that careful control over crystallization conditions is paramount.

Structural Characterization and Crystallographic Analysis of 3,5 Dicarboxybenzoate Systems

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Architecture Elucidation

The asymmetric unit of a crystal containing 3,5-dicarboxybenzoate can vary. For instance, in the structure of 4,4′-bipyridinium bis(this compound) benzene-1,3,5-tricarboxylic acid hexahydrate, the asymmetric unit consists of half a bipyridinium cation, one singly deprotonated this compound anion, half a benzene-1,3,5-tricarboxylic acid molecule, and three water molecules. researchgate.net In other cases, such as in acridinium (B8443388) this compound monohydrate, the asymmetric unit contains one cation, one anion, and one water molecule. nih.govpsu.edu The crystallographic data for several this compound salts are summarized in the table below.

| Compound Name | Crystal System | Space Group | Z | Ref. |

| 2-methyl-1H-imidazol-3-ium this compound | Monoclinic | C2/c | 8 | nih.gov |

| Acridinium this compound monohydrate | Triclinic | P-1 | 2 | nih.govpsu.edu |

| 4,4′-Bipyridinium bis(this compound) benzene-1,3,5-tricarboxylic acid hexahydrate | Monoclinic | C2/c | 4 | researchgate.net |

| Piperazine-1,4-diium (B1225682) bis(this compound) | Triclinic | P-1 | 1 | researchgate.net |

| 4-dimethylaminopyridinium-3,5-dicarboxybenzoate trihydrate | Orthorhombic | Pna21 | - | researchgate.net |

| 2-({[(Pyridin-1-ium-2-ylmethyl)carbamoyl]formamido}methyl)pyridin-1-ium bis(this compound) | Triclinic | P-1 | - | iucr.org |

In the crystal structure of 2-methyl-1H-imidazol-3-ium this compound, the ions are linked by hydrogen bonds to form undulating chains. nih.gov Similarly, in acridinium this compound monohydrate, the cation, anion, and water molecules are connected into one-dimensional chains through O—H⋯O and N—H⋯O hydrogen bonds. nih.govpsu.edu A more complex three-dimensional network is observed in 4,4′-bipyridinium bis(this compound) benzene-1,3,5-tricarboxylic acid hexahydrate, where molecules are linked by N—H⋯O, O—H⋯O, and weak C—H⋯O hydrogen bonds. researchgate.net In piperazine-1,4-diium bis(this compound), N—H⋯O and O—H⋯O hydrogen bonds link the ions into a two-dimensional framework. researchgate.net

The formation of hydrogen bonds can lead to changes in bond distances and the rearrangement of electron densities in the involved functional groups. mdpi.com

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings play a significant role in the crystal packing of this compound systems. mdpi.com These non-covalent interactions contribute to the stabilization of the crystal lattice.

For example, in the crystal packing of 2-methyl-1H-imidazol-3-ium this compound, the hydrogen-bonded chains stack along the b-axis through π-π interactions. nih.gov Acridinium this compound monohydrate also exhibits π-π stacking, with centroid-centroid distances of 3.562(8) Å and 3.872(8) Å between two cationic fragments. nih.govpsu.edu In another example, the crystal structure of tris(2-methyl-1H-imidazol-3-ium) 5-carboxybenzene-1,3-dicarboxylate (B1237546) this compound also features π-π stacking interactions. researchgate.net

The formation of salts with this compound inherently involves ion-pairing interactions between the anionic carboxylate groups and a suitable cation. chemrxiv.org These electrostatic interactions are fundamental to the assembly of the crystal structure. nih.govpsu.edu In many cases, a proton is transferred from one of the carboxylic acid groups of trimesic acid to a basic nitrogen atom of a co-crystallizing molecule, resulting in the formation of a this compound anion and a cation. psu.edu

Some systems involving this compound can also be classified as charge-transfer complexes. researchgate.net These complexes arise from the interaction between an electron donor and an electron acceptor. cam.ac.ukcore.ac.uk For instance, the reaction of creatininium with this compound results in a charge-transfer compound. researchgate.net The formation of these complexes can sometimes be visually identified by a change in color. core.ac.uk

The predictable and robust nature of the interactions involving the carboxylic acid and carboxylate groups of this compound allows for the identification of supramolecular synthons. mdpi.com These are structural units within a supramolecule that are formed and/or held together by intermolecular interactions. mdpi.com

In the crystal structure of 2-methyl-1H-imidazol-3-ium this compound, the interplay of hydrogen bonding and π-π interactions leads to a self-assembled system with a defined chain-like motif. nih.gov Similarly, in acridinium this compound monohydrate, the combination of hydrogen bonding, π-π stacking, and ion-pairing connects the components into a self-assembled supramolecular structure. nih.govpsu.edu The study of these synthons is a key aspect of crystal engineering, enabling the rational design of solid-state materials with desired architectures and properties. researchgate.net

Spectroscopic Techniques for Structural Confirmation

While SCXRD provides the definitive solid-state structure, spectroscopic techniques are invaluable for confirming the presence of functional groups and for preliminary structural characterization, especially when suitable single crystals are not available. core.ac.ukiucr.org

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. azooptics.com In the context of this compound systems, FT-IR is particularly useful for confirming the deprotonation of the carboxylic acid groups and identifying the characteristic vibrations of the molecular components. researchgate.net

The table below summarizes some of the key FT-IR absorption bands observed for a representative this compound compound.

| Compound Name | Wavenumber (cm⁻¹) | Assignment | Ref. |

| 4-dimethylaminopyridinium-3,5-dicarboxybenzoate trihydrate | 3500-3200 | N-H or O-H stretching (H-bonded) | researchgate.net |

| 3328 | O-H stretching | researchgate.net | |

| 1559 | Asymmetrical stretching of COO⁻ | researchgate.net | |

| 1390 | Symmetrical stretching of COO⁻ | researchgate.net |

Differences between experimental spectra obtained from solid samples and theoretical calculations (often performed for isolated molecules in the gas phase) can arise due to intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov

Raman Spectroscopy

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of this compound systems. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and insights into the molecular structure.

Detailed research on charge transfer compounds, such as creatininium this compound monohydrate, has utilized Raman spectroscopy to assign specific vibrational modes. researchgate.net In these systems, the C-O stretching vibrations are particularly informative. For instance, peaks observed in the Raman spectrum around 1690 cm⁻¹ can be attributed to the C-O stretching vibrations of the carboxyl groups. researchgate.net

In the case of 4-dimethylaminopyridinium-3,5-dicarboxybenzoate trihydrate, spectroscopic analysis confirms the deprotonation of the carboxyl groups. researchgate.net The presence of strong asymmetrical and symmetrical stretching frequencies for the carboxylate anion (COO⁻) are key indicators. researchgate.net These are typically observed at distinct wavenumbers, providing clear evidence of the anionic state of the benzoate (B1203000) moiety within the crystal structure. researchgate.net

Interactive Data Table: Selected Raman Vibrational Modes for this compound Systems

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Creatininium this compound monohydrate | C-O stretching | ~1690 | researchgate.net |

| 4-dimethylaminopyridinium-3,5-dicarboxybenzoate trihydrate | COO⁻ asymmetrical stretch | 1559 | researchgate.net |

| 4-dimethylaminopyridinium-3,5-dicarboxybenzoate trihydrate | COO⁻ symmetrical stretch | 1390 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of this compound compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For carboxylic acids in general, the acidic proton (O-H) is highly deshielded and typically appears as a broad singlet in the ¹H NMR spectrum in a distinctive downfield region of 10–12 ppm. libretexts.org Protons on the aromatic ring of the this compound moiety are expected in the aromatic region, with their exact chemical shifts influenced by the deprotonation state of the carboxyl groups and the surrounding molecular structure.

In ¹³C NMR spectroscopy, the carbonyl carbon of a carboxylic acid is significantly deshielded, with its signal appearing in the 160–180 ppm range. libretexts.org The aromatic carbons also show characteristic signals. For example, studies on 4-dimethylaminopyridinium-3,5-dicarboxybenzoate trihydrate have used ¹H and ¹³C NMR to confirm the established molecular structure derived from single-crystal X-ray diffraction. researchgate.net The IR and NMR spectra for 4,4′-Bipyridinium bis(this compound) are consistent with its complex hydrogen-bonded structure. researchgate.net

Interactive Data Table: Typical NMR Chemical Shifts (δ) in this compound Systems

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes | Reference |

| ¹H | Carboxylic Acid (O-H) | 10 - 12 | Often a broad singlet; signal disappears upon D₂O exchange. | libretexts.org |

| ¹H | Aromatic (Ar-H) | 7 - 9 | Specific shifts depend on substitution and molecular environment. | rsc.org |

| ¹H | α-Protons to COOH | 2 - 3 | Deshielded by the adjacent carbonyl group. | libretexts.org |

| ¹³C | Carbonyl (C=O) | 160 - 180 | Highly deshielded due to the electronegative oxygen atoms. | libretexts.org |

| ¹³C | Aromatic (Ar-C) | 120 - 150 | Chemical shifts vary based on the position and nature of substituents. | rsc.org |

Crystal Packing Features and Polymorphism Studies

The solid-state architecture of this compound systems is predominantly governed by a network of non-covalent interactions, including strong hydrogen bonds and π–π stacking. These interactions direct the self-assembly of the molecules into well-defined supramolecular structures. psu.edunih.gov

Hydrogen bonding is a critical feature, with O–H···O and N–H···O interactions frequently linking anionic and cationic components, as well as any solvent molecules present. psu.edunih.gov This often results in the formation of extended one-dimensional chains or more complex three-dimensional networks. psu.edunih.govresearchgate.net For instance, in the crystal structure of 2-methyl-1H-imidazol-3-ium this compound, the ions form undulating chains through hydrogen bonding. nih.goviucr.org Similarly, acridinium this compound monohydrate features one-dimensional chains built from hydrogen-bonded anions, cations, and water molecules. psu.edunih.gov

In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings of the benzoate anions and any aromatic cations are significant in stabilizing the crystal packing. psu.edunih.gov In the 2-methyl-1H-imidazol-3-ium salt, the hydrogen-bonded chains further assemble by stacking along a crystallographic axis through these π–π interactions. nih.goviucr.org In the acridinium salt, π–π stacking occurs between the acridinium cations with centroid-centroid distances measured at 3.562(8) and 3.872(8) Å. psu.edunih.gov

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a known phenomenon for carboxylic acids. nih.govresearchgate.net While specific studies focusing solely on the polymorphism of 3,5-dicarboxybenzoic acid are not extensively detailed, the variety of crystal packing arrangements observed in its different salts and coordination complexes suggests a rich structural landscape. The particular packing motif adopted can be influenced by factors such as the counter-ion, the presence of solvent molecules, and the crystallization conditions.

Examination of Crystallographic Symmetry and Space Groups

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement, crystallographic symmetry, and space group of this compound compounds. The crystal system and space group provide a formal description of the symmetry elements present within the crystal lattice.

A variety of crystal systems and space groups have been reported for compounds containing the this compound anion, reflecting the structural diversity of this class of materials. For example, 2-methyl-1H-imidazol-3-ium this compound crystallizes in the monoclinic system with the centrosymmetric space group C2/c. nih.goviucr.orgrsc.org A metal-organic framework, mDESY-2, which incorporates Co(II), 2-methylimidazole (B133640), and the this compound linker, also adopts the C2/c space group. rsc.org In contrast, the salt 4-dimethylaminopyridinium-3,5-dicarboxybenzoate trihydrate crystallizes in the orthorhombic system with the non-centrosymmetric space group Pna21. researchgate.net

The complexity of the asymmetric unit can also vary. In some cases, it contains a single formula unit, while in others, it may contain fractions of molecules located on symmetry elements. researchgate.net For instance, the asymmetric unit of 4,4′-Bipyridinium bis(this compound) benzene-1,3,5-tricarboxylic acid hexahydrate consists of half of a bipyridinium cation, one full this compound anion, one half of a neutral trimesic acid molecule, and three water molecules. researchgate.net

Interactive Data Table: Crystallographic Data for Selected this compound Systems

| Compound | Crystal System | Space Group | Reference |

| 2-methyl-1H-imidazol-3-ium this compound | Monoclinic | C2/c | nih.gov, iucr.org |

| 4-dimethylaminopyridinium-3,5-dicarboxybenzoate trihydrate | Orthorhombic | Pna21 | researchgate.net |

| Acridinium this compound monohydrate | Triclinic | P-1 | psu.edu, nih.gov |

| 4,4′-Bipyridinium bis(this compound) benzene-1,3,5-tricarboxylic acid hexahydrate | Triclinic | P-1 | researchgate.net |

| Co(II) metal-organic framework (mDESY-2) | Monoclinic | C2/c | rsc.org |

| Bis{1-[(1H-benzimidazol-1-yl)methyl]-1H-imidazole-κN}bis(3,5-dicarboxybenzoato-κO,O)nickel(II) octahydrate | Monoclinic | C2/c | researchgate.net |

Coordination Chemistry and Metal Organic Frameworks Mofs Featuring 3,5 Dicarboxybenzoate

3,5-Dicarboxybenzoate as a Multitopic Organic Ligand

This compound, the dianion of 1,3,5-benzenetricarboxylic acid (trimesic acid), is a versatile multitopic organic ligand extensively utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net Its rigid aromatic core and three carboxylate groups, which can be fully or partially deprotonated, provide multiple coordination sites, making it an excellent building block for creating diverse and complex structures. researchgate.netresearchgate.net The carboxylate groups can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging), and combinations thereof, leading to the formation of one-, two-, or three-dimensional networks. researchgate.netmdpi.com

The specific geometry of the this compound ligand, with its carboxylate groups positioned at 120-degree angles on the benzene (B151609) ring, predisposes it to form predictable structural motifs, such as honeycomb networks. researchgate.net However, the actual resulting framework can be influenced by several factors, including the coordination preferences of the metal ion, the presence of other ligands (ancillary or coligands), and the reaction conditions. The ability of the carboxylate groups to engage in hydrogen bonding further contributes to the stability and dimensionality of the resulting supramolecular architectures. nih.goviucr.org

The versatility of this compound is demonstrated by its use in synthesizing a wide array of coordination compounds with varying dimensionalities, from discrete 0D complexes to extended 3D frameworks. rsc.org For instance, it has been used to construct coordination polymers with transition metals like cobalt, zinc, copper, and manganese, as well as with lanthanide ions. researchgate.netrsc.orgmdpi.comnih.gov The resulting structures often exhibit interesting properties, such as porosity, which is a key feature of MOFs, making them suitable for applications in gas storage, separation, and catalysis.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The design and synthesis of MOFs and coordination polymers based on this compound involve the self-assembly of the organic ligand with metal ions or metal clusters under specific reaction conditions. The solvothermal method is a commonly employed technique for the synthesis of these materials, as it often yields crystalline products with high porosity and surface area. rsc.orgjchemrev.com This method involves heating a mixture of the metal salt and the this compound ligand in a suitable solvent or solvent mixture in a sealed vessel. mdpi.comjchemrev.com

The choice of metal ion is a critical factor in determining the final structure. Different metal ions have distinct coordination preferences, which, in combination with the geometry of the this compound ligand, direct the formation of specific network topologies. mdpi.com For example, the use of divalent transition metal ions like Zn(II), Cu(II), and Co(II) has led to the formation of a variety of MOFs with diverse structures and properties. mdpi.comrsc.orgnih.gov

The formation of a specific MOF or coordination polymer from this compound and a metal ion is highly dependent on the reaction conditions, including pH, temperature, and the choice of solvent. rsc.orgjchemrev.com These parameters can significantly influence the kinetics and thermodynamics of the crystallization process, leading to the formation of different structural isomers or polymorphs. researchgate.net

Temperature is another critical factor that can influence the outcome of the synthesis. Different temperatures can lead to the formation of different phases or crystal morphologies. rsc.orgresearchgate.net For example, in the synthesis of MOF-5, a well-known zinc-based MOF, the reaction temperature has a significant impact on the formation pathway and the final product. researchgate.net

The choice of solvent is also of paramount importance. Solvents can act as templates, influence the solubility of the reactants, and participate in the coordination sphere of the metal ion. researchgate.netrsc.org The use of different solvents or solvent mixtures can lead to the formation of MOFs with different structures and properties. For instance, the use of a mixture of ethanol (B145695) and water has been shown to be an effective solvent system for the synthesis of certain MOFs, as it can improve the solubility of the organic ligand and facilitate crystallization. researchgate.net

Template-directed synthesis is a powerful strategy for controlling the crystallization of MOFs and achieving specific, often complex, architectures that may not be accessible through conventional synthesis methods. rsc.org In this approach, a template molecule is added to the reaction mixture, which directs the assembly of the metal ions and organic ligands into a particular framework. rsc.org The template can be a solvent molecule, an organic compound, a coordination complex, or even an inorganic ion. rsc.org

The template interacts with the building blocks of the MOF through various non-covalent interactions, such as hydrogen bonding, electrostatic interactions, or van der Waals forces. These interactions guide the formation of a specific topology by stabilizing a particular arrangement of the metal ions and ligands. rsc.org After the framework is formed, the template can sometimes be removed, leaving behind a porous structure with a well-defined pore size and shape.

Organic amines, which can be protonated in situ, are commonly used as templates in the synthesis of anionic MOFs. rsc.org The size and shape of the template molecule can have a profound influence on the resulting pore size and structure of the MOF. For example, the use of different solvent molecules as templates can lead to the formation of MOFs with varying pore dimensions. rsc.org

Structural Diversity and Topological Classification of this compound-Based MOFs

The combination of this compound with various metal ions leads to a remarkable structural diversity in the resulting MOFs and coordination polymers. rsc.orgrsc.org These structures can be classified based on their dimensionality, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The topology of these networks can be described using established systems, such as the Schläfli symbols, which provide a concise representation of the connectivity of the nodes (metal ions or clusters) and linkers (organic ligands).

The structural diversity arises from several factors, including the coordination geometry of the metal ion, the coordination modes of the this compound ligand, and the presence of solvent molecules or other coordinating species. mdpi.com Even under similar reaction conditions, the use of different metal ions can result in the formation of MOFs with distinct topologies. researchgate.net

In some cases, the coordination of this compound to metal centers results in the formation of one-dimensional (1D) chains. These chains can be linear, zigzag, or helical, depending on the coordination environment of the metal ion and the bridging mode of the ligand. In these structures, the this compound ligand typically acts as a linker, connecting adjacent metal centers to form an extended chain.

These 1D chains can then pack in the solid state through weaker interactions, such as hydrogen bonding or π-π stacking, to form higher-dimensional supramolecular architectures. iucr.org For example, a cobalt(II) complex with this compound has been reported to form 1D chains that are further assembled into a 3D architecture through hydrogen bonds. researchgate.net Similarly, a copper(II) coordination polymer with this compound has been shown to form a chain polymer structure. rsc.org

The use of this compound as a ligand frequently leads to the formation of two-dimensional (2D) layered coordination networks. researchgate.netrsc.org In these structures, the metal ions are linked by the tritopic ligand to form extended sheets. The connectivity within these layers can vary, leading to different topological types. For example, the (4,4) or sql (square lattice) topology is a common motif observed in 2D MOFs based on dicarboxylate ligands.

For instance, a zinc(II) complex with this compound has been shown to form a 2D polymeric structure. rsc.org Similarly, a cadmium(II) coordination polymer has been reported to have a two-dimensional supramolecular architecture. researchgate.net The formation of these 2D networks highlights the ability of the this compound ligand to act as a versatile building block for the construction of layered materials.

Three-Dimensional (3D) Extended Frameworks

The tritopic nature of the this compound ligand, typically derived from benzene-1,3,5-tricarboxylic acid (H₃BTC), is fundamental to its ability to form stable, three-dimensional (3D) extended frameworks. The arrangement of its three carboxylate groups allows it to connect multiple metal centers, promoting the formation of intricate and porous networks.

When this compound reacts with metal ions, it can act as a 3-connecting node, bridging metal ions or clusters to generate frameworks with complex topologies. For instance, in combination with cobalt(II), it can form a 3D ionic framework with a tetrahedral geometry around the metal center, creating an anionic framework with channels. rsc.orgrsc.org In such structures, the Co(II) ions are bridged by the dicarboxylate ligands to generate a 3D framework with square channels. rsc.org Similarly, reactions with lanthanide ions such as terbium(III), samarium(III), and europium(III) have yielded isostructural 3D frameworks that feature one-dimensional channels. rsc.org

The versatility of this ligand is further demonstrated in mixed-ligand systems. By introducing ancillary ligands, the dimensionality and topology of the resulting frameworks can be systematically altered. For example, the use of N-donor co-ligands like 4,4'-bipyridine (B149096) alongside this compound and transition metals (Cd²⁺, Zn²⁺, or Mn²⁺) can lead to the construction of pillared-layer 3D frameworks with varied channel sizes and shapes. researchgate.net The combination of imidazolates and polycarboxylates like this compound with metal salts is a well-established strategy for producing diverse MOFs and coordination polymers. rsc.org

The table below summarizes representative 3D frameworks incorporating the this compound or its parent trimesic acid ligand.

Influence of Metal Center Identity on Coordination Geometry and Framework Architecture

Transition Metals: First-row transition metals like Co(II), Ni(II), and Zn(II) typically display coordination numbers from four to six, favoring geometries such as tetrahedral, square planar, and octahedral. libretexts.orgmdpi.com For example, Co(II) has been shown to adopt a tetrahedral geometry when coordinated with three carboxylate oxygen atoms from this compound ligands and one nitrogen atom from a 2-methylimidazole (B133640) co-ligand. rsc.org In another case, Ni(II) coordinated with a derivative of this compound forms a distorted octahedral geometry. mdpi.com These well-defined coordination environments lead to predictable structural motifs, although the flexibility of the ligand can still result in diverse 2D and 3D networks. mdpi.com

Lanthanide Metals: In contrast, lanthanide (Ln³⁺) ions are characterized by larger ionic radii and higher, more flexible coordination numbers, typically ranging from 7 to 12. researchgate.netrsc.org This coordination versatility allows them to form more complex secondary building units (SBUs) and, as a result, highly connected and often more porous frameworks compared to those built with transition metals. researchgate.netrsc.org For example, solvothermal reactions of lanthanide nitrates with benzene-1,3,5-tricarboxylic acid (H₃BTC) have produced a series of isostructural Ln-MOFs with well-developed crystalline structures. mdpi.com The inherent luminescent properties of many lanthanide ions also impart unique optical functionalities to the resulting MOFs. mdpi.com

The choice of metal ion not only affects the structure but also the material's properties, such as luminescence, with the ionic radius playing a significant role. matec-conferences.org For instance, MOFs synthesized with the same ligand but different transition metals (e.g., Zn²⁺ vs. Cr³⁺) can exhibit vastly different fluorescent properties. matec-conferences.org

The following table compares the influence of different metal types on the resulting MOF architecture with carboxylate ligands.

Post-Synthetic Modification and Functionalization of this compound-Derived MOFs

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities or altering the properties of MOFs after their initial synthesis, without changing the underlying framework topology. nih.govnih.gov This approach allows for the creation of materials that would be difficult to synthesize directly. For MOFs derived from this compound, PSM can be broadly categorized into modifications of the organic linker or the inorganic metal node.

Covalent Linker Modification: This is a primary PSM route where covalent bonds are formed or broken on the organic linker. nih.gov To apply this to a this compound-based framework, the benzene ring of the linker would first need to be pre-functionalized with a reactive group (e.g., -NH₂, -OH, -CHO) prior to MOF assembly. For example, if a MOF were constructed from 2-amino-benzene-1,3,5-tricarboxylic acid, the free amine group within the pores could undergo various chemical transformations. A well-documented example involves the reaction of an amine-functionalized MOF with acetic anhydride (B1165640) to form acetamide (B32628) groups, altering the hydrophilicity and chemical environment of the pores. nih.gov Similarly, complex molecules like dyes can be grafted onto amino-functionalized linkers via thermal condensation. mdpi.com

Coordinative Modification and Metal-Node Exchange: This type of PSM focuses on the metal SBU. nih.gov In frameworks with open or coordinatively unsaturated metal sites, new molecules can be introduced that bind directly to the metal centers. nih.govlabxing.com Another powerful technique is transmetalation or metal-ion exchange, where the original metal ions in the framework's nodes are swapped for different ones. researchgate.netlabxing.com For instance, metal ions within the clusters of a pre-formed MOF can be exchanged by immersing the material in a solution containing a different metal salt. labxing.com This can introduce new catalytic, magnetic, or optical properties. For a this compound MOF, one could potentially exchange Zn²⁺ ions for catalytically active Cu²⁺ ions or redox-active Fe²⁺ ions, thereby functionalizing the material for specific applications. labxing.com

The table below outlines common PSM strategies applicable to MOFs.

Advanced Academic Applications of 3,5 Dicarboxybenzoate Based Materials

Catalytic Applications

The structural characteristics of 3,5-dicarboxybenzoate and its analogues are highly advantageous for the development of novel catalytic systems. The ability to form stable, porous frameworks and to be chemically modified allows for its application in heterogeneous catalysis, organocatalysis, and biocatalysis.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The use of this compound and its tricarboxylic acid analogue, 1,3,5-benzenetricarboxylic acid (H3BTC), as organic linkers has led to the creation of MOFs with high surface areas, tunable pore sizes, and accessible active sites, making them excellent candidates for heterogeneous catalysts. nih.govd-nb.info These frameworks offer a platform for catalytic reactions where the active sites, which can be the metal nodes, the organic linkers, or encapsulated guest species, are well-defined and uniformly distributed.

One notable example is the synthesis of a bismuth-based MOF, BiPF-4, using a derivative of this compound. nih.gov This framework demonstrates remarkable activity and selectivity as a heterogeneous catalyst in the multicomponent Strecker reaction of ketones. nih.gov The stability of the BiPF-4 framework allows it to be recycled multiple times without a significant loss of catalytic efficiency, a key advantage of heterogeneous catalysis. nih.gov The catalytic activity is attributed to the Lewis acidic bismuth centers within the MOF structure. nih.gov

MOFs constructed with linkers similar to this compound have also been employed in other significant organic transformations. For instance, MOFs with coordinatively unsaturated metal centers have been successfully used for Knoevenagel condensation and cyanosilylation reactions. d-nb.info The porous nature of these materials allows for the diffusion of reactants to the active sites while the products can easily diffuse out, facilitating the catalytic cycle.

The catalytic performance of these MOFs can be tuned by modifying the metal centers or the organic linkers. For example, the introduction of functional groups onto the benzene (B151609) ring of the dicarboxylate linker can alter the electronic properties of the framework and influence its catalytic activity.

Table 1: Heterogeneous Catalytic Applications of MOFs with this compound Analogues

| MOF/Catalyst | Organic Linker Derivative | Metal Center | Catalytic Reaction | Key Findings |

| BiPF-4 | 3,5-disulfobenzoic acid | Bismuth | Strecker Reaction | High activity and selectivity; catalyst is recyclable. nih.gov |

| IRMOF-3 | Amino-functionalized dicarboxylate | Zinc | Knoevenagel Condensation | Basic amino group enhances catalytic activity. nih.gov |

| MIL-101(Cr)-SO3H | Functionalized tricarboxylate | Chromium | Glucose Conversion | Bifunctional catalyst with both Lewis and Brønsted acid sites. nih.gov |

| Magnesium-based MOF | 3,3′,5,5′-azobenzene-tetracarboxylic acid | Magnesium | Cyanosilylation | Active for the cyanosilylation of carbonyl compounds. d-nb.info |

Organocatalysis is a subfield of catalysis that utilizes small organic molecules to accelerate chemical reactions. mdpi.comresearchgate.net While the direct use of this compound as an organocatalyst is not extensively documented, its derivatives can be incorporated into more complex organic molecules designed to act as catalysts. The rigid structure and the presence of functionalizable carboxyl groups make this compound a valuable scaffold for building sophisticated organocatalysts.

The principles of organocatalysis often rely on the ability of the catalyst to form specific, non-covalent interactions (like hydrogen bonding) or transient covalent bonds with the substrates, thereby lowering the activation energy of the reaction. nobelprize.orgorganic-chemistry.org For example, a chiral molecule incorporating a this compound unit could be designed to create a specific chiral environment for asymmetric reactions. The two carboxyl groups could act as hydrogen bond donors or acceptors, orienting the substrate in a stereoselective manner.

Furthermore, the aromatic ring of this compound can be functionalized with various catalytic moieties, such as amines or N-heterocyclic carbenes (NHCs), to create bifunctional organocatalysts. mdpi.combeilstein-journals.org These catalysts could then be employed in a variety of organic transformations, including aldol (B89426) reactions, Michael additions, and cycloadditions. researchgate.net The development of such tailored organocatalysts based on the this compound framework represents a promising area for future research.

The immobilization of enzymes onto solid supports is a critical strategy to enhance their stability, reusability, and applicability in industrial processes. nih.gov MOFs, including those synthesized with this compound and its analogues, have emerged as highly promising materials for enzyme encapsulation due to their tunable pore sizes, high surface areas, and protective environments. nih.govmdpi.com

The encapsulation of enzymes within MOFs can be achieved through several methods, including in situ encapsulation, where the MOF is synthesized around the enzyme, and post-synthetic infiltration, where the enzyme is introduced into the pre-synthesized MOF. mdpi.com The porous structure of the MOF can protect the enzyme from harsh conditions such as high temperatures or organic solvents, while still allowing for the diffusion of substrates and products. frontiersin.org

For instance, lipase (B570770) enzymes have been successfully immobilized in MOFs like Cu-BTC (where BTC is 1,3,5-benzenetricarboxylate), a close structural relative of this compound-based MOFs. nih.gov The immobilized lipase exhibited enhanced stability and could be reused for multiple catalytic cycles. nih.gov The size-selective nature of the MOF pores can also be exploited to control the access of substrates to the encapsulated enzyme, leading to enhanced selectivity in biocatalytic reactions. frontiersin.org

The development of biocatalytic systems using enzymes encapsulated in this compound-based MOFs holds significant potential for sustainable chemical synthesis, including applications in biofuel production and the synthesis of pharmaceuticals.

Table 2: Enzyme Immobilization in MOFs

| Enzyme | MOF Support | Immobilization Method | Key Advantages |

| Lipase | Cu-BTC | Adsorption | Enhanced stability and reusability. nih.gov |

| Catalase | ZIF-8 | In situ encapsulation | Protection from proteolysis and chelating agents. nih.gov |

| Glucose Oxidase | Fe-BTC | In situ encapsulation | High retention of catalytic activity over multiple cycles. csic.es |

| Formate Dehydrogenase | Fe3O4/ZIF-8 | Surface immobilization | Magnetic recoverability and excellent reuse capabilities. mdpi.com |

Non-Linear Optical (NLO) Materials Research

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling (second harmonic generation, SHG), which is crucial for laser technology and optical data storage. researchgate.net The design of new NLO materials often focuses on creating non-centrosymmetric crystal structures with molecules possessing large hyperpolarizabilities. researchgate.netnih.gov this compound has proven to be a valuable component in the synthesis of promising NLO materials.

Second harmonic generation is a process where light of a certain frequency is converted into light with double that frequency upon interaction with an NLO material. The efficiency of this process is highly dependent on the crystal structure of the material. A fundamental requirement for a material to exhibit SHG is that its crystal structure must be non-centrosymmetric. In a centrosymmetric crystal, any nonlinear optical effects are canceled out due to symmetry.

The SHG efficiency is quantified relative to a standard material, often potassium dihydrogen phosphate (B84403) (KDP). researchgate.net The magnitude of the SHG response is related to the second-order nonlinear optical susceptibility of the material, which in turn is influenced by the molecular hyperpolarizability of the constituent molecules and their arrangement in the crystal lattice. nih.gov For organic NLO materials, a large molecular hyperpolarizability is often associated with the presence of π-conjugated systems and electron donor-acceptor groups.

The relationship between the molecular structure of a compound and its resulting NLO properties is a central theme in the development of new NLO materials. rsc.orgchemrxiv.org In the case of materials based on this compound, several factors contribute to their NLO response.

The planar, π-conjugated system of the this compound anion itself possesses a significant polarizability anisotropy and hyperpolarizability. nih.gov When this anion is combined with a suitable counter-ion and crystallizes in a non-centrosymmetric space group, the resulting material can exhibit a strong SHG response. nih.govacs.org

For example, the compound 4-dimethylaminopyridinium-3,5-dicarboxybenzoate trihydrate crystallizes in the non-centrosymmetric space group Pna21 and exhibits an SHG efficiency that is 0.89 times that of KDP. researchgate.net The proton transfer from the 3,5-dicarboxylic acid to the 4-dimethylaminopyridine (B28879) creates a salt with a high degree of charge separation, which enhances the molecular hyperpolarizability.

Similarly, a new alkali-metal this compound, KC9H5O6(H2O), also crystallizes in the non-centrosymmetric space group Pna21 and shows an SHG response 1.2 times that of KDP. nih.gov Theoretical calculations have confirmed that the impressive optical properties of this material are derived from the large polarizability anisotropy of the (C9H5O6)− anions. nih.gov

The design of new this compound-based NLO materials therefore focuses on selecting appropriate counter-ions and controlling the crystallization conditions to favor the formation of non-centrosymmetric structures that optimize the alignment of the molecular dipoles for a strong NLO response.

Table 3: NLO Properties of this compound-Based Crystals

| Compound | Crystal System | Space Group | SHG Efficiency (vs. KDP) | Laser Damage Threshold (GW/cm²) |

| 4-dimethylaminopyridinium-3,5-dicarboxybenzoate trihydrate | Orthorhombic | Pna21 | 0.89 researchgate.net | 1.06 researchgate.net |

| KC9H5O6(H2O) | Orthorhombic | Pna21 | 1.2 nih.gov | Not Reported |

Gas Adsorption and Separation Studies in MOF Systems

Metal-Organic Frameworks (MOFs) constructed using this compound and its derivatives are extensively studied for their potential in gas storage and separation. rsc.org Their high surface areas, tunable pore sizes, and the ability to introduce specific chemical functionalities make them promising materials for capturing and separating gases critical to industrial and environmental applications. rsc.orgoaepublish.com The modular nature of MOFs, allowing for the modification of metal nodes and organic linkers, provides a platform for designing materials with tailored gas adsorption properties. nih.gov

Adsorption Mechanisms for Specific Gases (e.g., CO₂, H₂)

The mechanism by which MOFs adsorb gases like carbon dioxide (CO₂) and hydrogen (H₂) is primarily based on host-guest interactions within the porous framework. These interactions can range from weak physisorption, governed by van der Waals forces, to stronger chemisorption involving the formation of chemical bonds.

For **Hydrogen (H₂) **, the primary storage mechanism in MOFs is physisorption. The weak interaction necessitates cryogenic temperatures (e.g., 77 K) to achieve significant uptake. nih.govresearchgate.net Research has focused on increasing the enthalpy of adsorption to enable storage at more practical temperatures. Inelastic neutron scattering (INS) studies on MOF-5 have identified two distinct binding sites for H₂: a stronger site associated with the inorganic zinc-oxygen clusters and a weaker site on the organic linker. nih.govresearchgate.netosti.gov The strategy to improve H₂ storage often involves creating open metal sites, which enhance the adsorption enthalpy. osti.gov While high porosity and surface area are prerequisites for high storage capacity, the introduction of strong binding sites that can each capture multiple H₂ molecules is a key design strategy. osti.gov

Selective Gas Uptake and Separation Performance

The tunability of MOF structures allows for the design of materials with high selectivity for specific gases, a critical aspect for purification and separation processes. rsc.org Selectivity can be achieved through several mechanisms, including the molecular sieving effect based on pore size, kinetic separation, or preferential binding to specific sites within the framework. rsc.orgmdpi.com

In the context of CO₂ separation , MOFs are developed to capture CO₂ from flue gas (CO₂/N₂) or natural gas (CO₂/CH₄), and for pre-combustion applications (CO₂/H₂). mdpi.comresearchgate.net MOFs functionalized with amide groups have shown high CO₂/N₂ selectivity. oaepublish.com For instance, Fe-dbai, which incorporates both unsaturated metal sites and amide functional groups, exhibits a CO₂/N₂ selectivity of 64 at 298 K and 1 bar. oaepublish.com The M-MOF-74 series has been studied for CO₂/H₂ separation, where the breakthrough time of CO₂ is significantly longer than that of H₂, indicating effective separation. tue.nl The performance order for CO₂ uptake in this series was found to be Ni > Co > Fe > Mn > Zn > Cu. tue.nl

Some MOFs exhibit exceptional selectivity for hydrocarbons. MFM-160a, a (3,24)-connected MOF, shows remarkable high-pressure CO₂ uptake (110 wt% at 20 bar, 298 K) and highly selective separation of C₂ hydrocarbons from methane. nih.gov At 298 K, it demonstrates Henry's law selectivities of 79:1 for C₂H₂:CH₄ and 70:1 for C₂H₄:CH₄. nih.gov

Below is a data table summarizing the gas uptake performance of select MOFs.

| MOF Material | Gas | Uptake Capacity | Conditions | Selectivity | Source |

| MOF-5 | H₂ | 4.5 wt% | 78 K | - | nih.gov |

| MOF-5 | H₂ | 1.0 wt% | Room Temp, 20 bar | - | nih.govresearchgate.net |

| Fe-dbai | CO₂ | 6.4 mmol g⁻¹ | 298 K, 1 bar | 64 (CO₂/N₂) | oaepublish.com |

| MFM-160a | CO₂ | 110 wt% | 298 K, 20 bar | 16:1 (C₂H₂/CO₂) | nih.gov |

| MFM-160a | C₂H₂ | - | 298 K | 79:1 (vs. CH₄) | nih.gov |

| MOF-210 | H₂ | 7.9 wt% (excess) | 77 K | - | osti.gov |

Research in Sensing and Molecular Recognition Systems

Coordination polymers and MOFs derived from this compound are increasingly explored for their applications as chemical sensors. rsc.org Their utility in this field stems from their tunable structures and the photoluminescent properties that can be modulated by interactions with specific analytes. nih.govrsc.org These materials can be designed to recognize and detect a wide range of substances, including metal ions, small molecules, and biomacromolecules. nih.govresearchgate.net

Luminescent Sensing Properties of Coordination Polymers

Luminescent coordination polymers (LCPs) or luminescent MOFs (LMOFs) are a significant class of materials for sensor development. nih.gov Their fluorescence can originate from the metal centers, the organic linkers, or entrapped guest molecules. rsc.org The sensing mechanism often relies on a change in the luminescent signal—either quenching ("turn-off") or enhancement ("turn-on")—upon interaction with a target analyte. rsc.org

For example, several 3D coordination polymers based on derivatives of benzenedicarboxylic acid have been shown to be promising luminescence sensors for the detection of hexavalent chromium anions (CrO₄²⁻ and Cr₂O₇²⁻) in aqueous solutions through a fluorescence quenching mechanism. rsc.org Similarly, terbium-based MOFs (Tb-MOFs) have been developed as multifunctional chemical sensors capable of detecting Fe³⁺ cations and Cr₂O₇²⁻ anions in water, as well as nitrofuran in DMF solvent. rsc.org The design of these sensors leverages the strong interaction between the analyte and the framework, which can affect the energy transfer processes responsible for luminescence. nih.gov The high selectivity and sensitivity of these materials, with detection limits sometimes reaching the nanomolar range, make them highly attractive for environmental monitoring and diagnostics. nih.gov

The table below presents examples of luminescent coordination polymers and their sensing applications.

| Polymer/MOF | Target Analyte(s) | Sensing Mechanism | Solvent | Source |

| Cd-based CPs (Complexes 3-5) | Cr(VI) anions (CrO₄²⁻, Cr₂O₇²⁻) | Luminescence Quenching | Aqueous | rsc.org |

| Eu-MOF | Fe³⁺ | Fluorescence Quenching | Aqueous | rsc.org |

| Tb-MOF | Fe³⁺, Cr₂O₇²⁻, Nitrofuran | Fluorescence Quenching | Aqueous / DMF | rsc.org |

| EuBTC@HA | Fe³⁺, Ofloxacin | Fluorescence Quenching / Color Change | Buffer (pH 4.5-8.8) | rsc.org |

| Zn-based CP (Complex 2) | Smart material with photocontrolled fluorescence | Photocycloaddition | Solid-State | nih.gov |

Design for Specific Guest Molecule Recognition

The rational design of coordination polymers for molecular recognition is a frontier in supramolecular chemistry. nih.gov The goal is to create host materials with precisely defined cavities or binding sites that can selectively interact with specific guest molecules. nih.gov This is achieved by carefully selecting the metal nodes and organic linkers to control the pore environment and introduce specific functionalities. nih.gov

One advanced strategy involves creating dynamic frameworks that can change their conformation in response to external stimuli, thereby switching their recognition selectivity. nih.gov For instance, a "flip-flop dynamic crystal" (FDC) has been designed where the waggling motion of a phenothiazine-5,5-dioxide moiety within the ligand regulates the diffusion of gases like CO₂ and C₂H₂, allowing the material to switch its gas recognition selectivity with temperature. nih.gov

Another approach focuses on chiral recognition. Coordination polymers formed from chiral ligands, such as a cysteine-based thiol ligand and Ag⁺ ions, have demonstrated excellent selectivity for D-glucose over L-glucose. xmu.edu.cn This selectivity is attributed to a conformational change in the flexible polymeric receptor upon binding, which promotes the next binding event in an allosteric manner. xmu.edu.cn Similarly, coordination polymers of cytidine (B196190) nucleotides have been shown to selectively interact with amino acids like tryptophan and tyrosine, highlighting their potential as biosensors. rsc.org These examples underscore the power of coordination chemistry to create sophisticated materials for molecular recognition with applications in sensing, separation, and beyond. rsc.org

Environmental Research Perspectives: Degradation and Remediation Studies

Abiotic Degradation Pathways of Related Aromatic Carboxylates

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photolysis. These pathways are significant for aromatic carboxylates, influencing their stability and persistence in aquatic and terrestrial environments.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For aromatic compounds with ester functionalities, hydrolysis cleaves the ester linkage to form a carboxylic acid and an alcohol. numberanalytics.comsolubilityofthings.com The rate of this reaction is significantly influenced by pH, temperature, and the presence of catalysts. numberanalytics.comsolubilityofthings.comnumberanalytics.com

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is initiated by the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. numberanalytics.comnumberanalytics.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. numberanalytics.comnumberanalytics.com This process is generally faster than acid-catalyzed hydrolysis.

The structure of the aromatic compound itself plays a role; electron-withdrawing groups on the aromatic ring can increase the rate of hydrolysis, while bulky substituents near the reaction site can decrease it due to steric hindrance. numberanalytics.comnumberanalytics.com For 3,5-dicarboxybenzoate, which already possesses carboxyl groups, further hydrolysis would only be relevant if it were present as an ester derivative. The carboxylate groups themselves are the final products of ester hydrolysis.

Photodegradation: Photodegradation, or photolysis, is the breakdown of compounds by photons, particularly from sunlight. Aromatic compounds are susceptible to photodegradation due to their ability to absorb UV radiation. This process can involve the direct cleavage of chemical bonds or the formation of reactive species like radicals that initiate further degradation. researchgate.netgdut.edu.cn For aromatic acids, photodegradation can lead to decarboxylation or the modification of the aromatic ring. acs.org The presence of photosensitizers in the environment, such as humic acids, can accelerate this process. The rate and products of photolysis are highly dependent on environmental conditions, including water clarity, depth, and the intensity of solar radiation. gdut.edu.cnregulations.gov For instance, studies on the preservative benzylparaben (BZP) showed that its degradation rate constant increased significantly with higher light irradiation, reducing its half-life to as little as 15.5 minutes under certain conditions. gdut.edu.cn

| Degradation Pathway | Description | Influencing Factors | Relevance to Aromatic Carboxylates |

| Hydrolysis | Cleavage of chemical bonds (e.g., ester linkage) by reaction with water. numberanalytics.comsolubilityofthings.com | pH, temperature, catalysts, molecular structure (steric and electronic effects). numberanalytics.comnumberanalytics.com | Primarily relevant for esterified derivatives of carboxylates, leading to their formation. The carboxylate group itself is a stable product of this process. |

| Photodegradation | Breakdown of molecules by absorption of light energy (photons). researchgate.net | Light intensity, wavelength, presence of photosensitizers, water chemistry. gdut.edu.cnregulations.gov | Can lead to decarboxylation (loss of -COOH group) and cleavage or transformation of the aromatic ring. A significant pathway in sunlit surface waters. acs.org |

Enzymatic and Catalytic Degradation Processes for Structurally Similar Compounds

The breakdown of persistent aromatic compounds can be facilitated by enzymes and synthetic catalysts. These methods offer potential for bioremediation and environmental cleanup by targeting the stable aromatic ring structure.

Laccases are a class of multi-copper-containing oxidase enzymes that are widely found in fungi, bacteria, and plants. nih.gov They are known for their ability to oxidize a broad spectrum of aromatic and non-aromatic compounds, including phenols, polyphenols, and aromatic amines, making them promising tools for bioremediation. preprints.orgrsc.org The catalytic action of laccase involves the oxidation of the substrate by removing a hydrogen atom from a hydroxyl or amino group, generating a free radical. mdpi.com This radical can then undergo further spontaneous reactions, leading to polymerization or the cleavage of the aromatic ring. nih.gov

Laccases can effectively degrade a variety of environmental pollutants, such as dyes, pesticides, and polycyclic aromatic hydrocarbons (PAHs). preprints.orgjst.go.jp While laccases typically act on phenolic compounds, their substrate range can be expanded to include non-phenolic compounds through the use of mediators. nih.gov These small organic molecules are oxidized by the laccase, and the resulting highly reactive radical cation, in turn, oxidizes the target non-phenolic compound that the enzyme cannot attack directly. nih.gov Given that this compound is a non-phenolic aromatic compound, its degradation by laccase would likely require such a laccase-mediator system (LMS).

| Enzyme/System | Source Organism Type | Substrate Examples | Mechanism of Action | Potential for this compound |

| Laccase | Fungi, Bacteria, Plants nih.gov | Phenols, aromatic amines, dyes, polycyclic aromatic hydrocarbons. preprints.orgrsc.org | One-electron oxidation of substrates, generating free radicals that lead to polymerization or ring cleavage. nih.govmdpi.com | Low, as it is a non-phenolic substrate. |

| Laccase-Mediator System (LMS) | Fungi, Bacteria, Plants (with added mediator) | Non-phenolic compounds, persistent organic pollutants. nih.govjst.go.jp | The enzyme oxidizes a mediator molecule, which in turn oxidizes the target compound. nih.gov | High, the mediator could facilitate the initial oxidation of the aromatic ring. |

Metal oxides can act as catalysts in advanced oxidation processes (AOPs) to degrade persistent organic pollutants. Catalysts such as vanadium pentoxide (V₂O₅), molybdenum trioxide (MoO₃), and iron(III) oxide (Fe₂O₃) have been investigated for the oxidative ring-opening of aromatic compounds. ualberta.caresearchgate.net This process typically involves the transfer of lattice oxygen from the metal oxide to the aromatic substrate, leading to the cleavage of C-C bonds within the ring and the formation of carboxylic acid groups. ualberta.caacs.org

Oxidation of the aromatic compound to form quinonoid structures.

Further oxidation leads to the opening of the ring and the formation of aromatic carboxylic acids.

Subsequent decarboxylation of these acids to yield simpler, potentially less harmful hydrocarbons. ualberta.ca

Studies using model compounds like anthracene (B1667546) have confirmed that catalytic oxidation with V₂O₅ leads to ring-opening. ualberta.caresearchgate.net The efficiency and selectivity of this process are critical, as undesirable side reactions can compete with the desired degradation pathway. ualberta.ca For this compound, which already contains carboxyl groups, metal oxide-catalyzed reactions could potentially promote further degradation through decarboxylation and complete mineralization of the aromatic ring.

Investigation of Environmental Fate and Transformation Mechanisms (excluding ecotoxicity and human health impact)

The environmental fate of a chemical describes its transport, transformation, and ultimate destination in various environmental compartments (air, water, soil, and biota). taylorfrancis.com For this compound, its high water solubility, inferred from related benzoic acid compounds, suggests it would be mobile in soil and aquatic systems. nih.gov

Persistence and Degradation: The persistence of an aromatic carboxylate in the environment is determined by its resistance to abiotic and biotic degradation processes. Microbial degradation is often the most significant pathway for the dissipation of benzoic acid derivatives in soil and water. nih.gov However, the specific structure of this compound, with two carboxyl groups, may influence its susceptibility to microbial enzymes. Under anaerobic conditions, the degradation of aromatic compounds proceeds through different pathways, often initiated by the conversion of the substrate to benzoyl-CoA, followed by ring reduction and cleavage. nih.gov

Transformation: During degradation, parent compounds can be converted into various transformation products (TPs). gdut.edu.cnmaterialneutral.info These TPs may have different chemical properties and environmental behaviors than the original molecule. For example, the photolysis of aromatic compounds can lead to the formation of hydroxylated or polymeric byproducts. gdut.edu.cnnih.gov The rapid degradation of 3,3'-dichlorobenzidine (B165656) (DCB) in sunlight leads to intermediates like 3-chlorobenzidine and benzidine. epa.gov Understanding the transformation pathways of this compound is essential for a complete picture of its environmental presence, as it may not remain in its original form for long, especially in environments exposed to sunlight or with active microbial populations. The ultimate fate of such compounds is ideally mineralization to carbon dioxide and water.

| Environmental Process | Description | Likely Behavior of this compound |

| Mobility | The potential for a chemical to move through environmental compartments. | High potential for mobility in water and soil due to expected high water solubility. nih.gov |

| Persistence | The length of time a chemical remains in a particular environment before it is broken down. | Persistence will be governed by the rates of microbial degradation and photolysis. Microbial degradation is expected to be a key dissipation pathway. nih.gov |

| Transformation | The chemical alteration of a substance under environmental conditions to form new compounds (transformation products). materialneutral.info | Likely to be transformed via photolysis into other aromatic intermediates or undergo microbial degradation, potentially through pathways involving CoA-ligation and ring reduction. gdut.edu.cnnih.gov |

Computational and Theoretical Investigations of 3,5 Dicarboxybenzoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in chemistry and materials science for determining properties based on the spatially dependent electron density. wikipedia.org DFT calculations are instrumental in understanding the fundamental electronic properties and vibrational modes of 3,5-dicarboxybenzoate and its derivatives.

Theoretical investigations of compounds like creatininium this compound monohydrate utilize DFT to analyze their electronic and vibrational characteristics. researchgate.net Such studies often involve optimizing the molecular geometry and then calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a critical parameter, as it indicates the molecule's electronic excitability and stability. researchgate.net For instance, in a comparative study, the energy gap for creatininium this compound monohydrate was analyzed to understand its charge transfer characteristics. researchgate.net

DFT is also highly effective for predicting vibrational frequencies. osti.gov These theoretical predictions are crucial for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netrsc.org In studies of salts containing the this compound anion, DFT helps to assign specific vibrational modes, such as the characteristic stretching frequencies of the carboxylate groups (COO⁻). researchgate.net The existence of deprotonated carboxyl groups is confirmed by the presence of strong asymmetrical and symmetrical stretching frequencies. researchgate.net For example, in one study, these were identified around 1559 cm⁻¹ (asymmetrical) and 1390 cm⁻¹ (symmetrical). researchgate.net In the case of creatininium this compound monohydrate, theoretical vibrational frequencies calculated by DFT were found to be in good agreement with experimental results. researchgate.net

Table 1: Selected Experimental Vibrational Frequencies for this compound-Containing Compounds This table presents experimentally observed vibrational frequencies (in cm⁻¹) from Fourier-Transform Infrared (FTIR) spectroscopy for salts containing the this compound anion and their assignments.

| Frequency (cm⁻¹) | Assignment | Compound Context | Reference |

|---|---|---|---|

| 1559 | Asymmetrical stretching of COO⁻ | 4-dimethylaminopyridinium-3,5-dicarboxybenzoate trihydrate | researchgate.net |

| 1390 | Symmetrical stretching of COO⁻ | 4-dimethylaminopyridinium-3,5-dicarboxybenzoate trihydrate | researchgate.net |

| 783 | Aromatic C-H bending | Creatininium this compound monohydrate | researchgate.net |

Note: The table is illustrative and based on data reported in the cited literature.

Molecular Dynamics (MD) Simulations for Supramolecular Self-Assembly and Dynamics

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. nih.gov It is an invaluable tool for studying the process of supramolecular self-assembly, where individual molecules aggregate through non-covalent interactions. nih.gov In the context of this compound and related molecules like trimesic acid, MD simulations provide a dynamic picture of how these building blocks form larger, ordered structures.

The self-assembly process can be investigated using both all-atom (AA) and coarse-grained (CG) MD simulations. nih.gov AA simulations offer high detail but are computationally intensive, while CG models simplify the system to study larger-scale phenomena over longer timescales, such as the growth of aggregates. nih.gov For molecules like benzene-1,3,5-tricarboxamide (B1221032) (BTA), a structurally similar building block, atomistic MD simulations in a solvent have been used to demonstrate the self-assembly process and to calculate the free energy of dimerization. nih.gov Such simulations can reveal whether the self-assembly is a cooperative process, where the addition of a molecule to a growing chain becomes more favorable as the chain gets longer. nih.gov

MD simulations can also elucidate the role of the solvent and surface interactions in the assembly process. The self-assembly of trimesic acid (the parent acid of this compound) at a liquid-solid interface shows that solvophobic effects can drive the formation of densely packed monolayers. acs.org Furthermore, MD simulations are employed to understand the stability and catalytic properties of dynamically self-assembling systems, where functionalized oligomers can form supramolecular macrocycles with significant catalytic activity. rsc.org These simulations, by tracking the trajectory of every molecule, offer a unique and intuitive insight into the dynamics of these complex assembled structures. nih.gov

Theoretical Prediction of Crystal Structures and Polymorphs

The prediction of how molecules will pack in a crystalline solid, known as crystal structure prediction (CSP), is a major challenge in materials science. nih.gov Knowing the stable crystal structures and potential polymorphs—different crystalline forms of the same compound—is critical, particularly in the pharmaceutical industry. nih.govchemrxiv.org Computational CSP methods aim to find the most stable crystalline polymorphs based only on the 2D chemical diagram of a molecule. nih.gov

Modern CSP approaches often employ a hierarchical strategy. chemrxiv.org This involves generating millions of plausible crystal packing arrangements and then using less computationally expensive methods to filter them down to a few thousand candidates. nih.gov These candidates are then subjected to more accurate energy rankings using techniques like machine learning force fields or periodic density-functional theory (DFT) calculations. nih.govchemrxiv.org

For systems related to this compound, such as its parent trimesic acid, CSP methods have been successfully applied. researchgate.net In one study, a combination of CSP and experimental robotic crystallisation screening was used to discover a new, hidden porous polymorph of trimesic acid. researchgate.net This demonstrates the power of combining theoretical predictions with experimental work to navigate the complex energy landscape of crystal formation. researchgate.netaps.org The development of robust CSP methods, validated against large and diverse datasets, is accelerating the design of new materials and helping to de-risk the development of crystalline solids by identifying potentially more stable, yet-to-be-discovered polymorphs. chemrxiv.org

Table 2: Methodologies in Theoretical Crystal Structure Prediction This table outlines common stages and techniques used in modern Crystal Structure Prediction (CSP).

| Stage | Description | Techniques/Methods | Reference |

|---|---|---|---|

| 1. Conformer Generation | Generating low-energy conformations of the molecule. | Quantum mechanical calculations. | chemrxiv.org |

| 2. Packing Generation | Generating a vast number of plausible crystal packing arrangements. | Systematic search algorithms, sampling of space groups. | nih.govchemrxiv.org |

| 3. Energy Ranking (Initial) | Filtering the generated structures using faster, less accurate energy calculations. | Simple force fields, density criteria. | nih.gov |

| 4. Energy Ranking (Refined) | Accurately ranking the most promising candidates from the previous stage. | Machine learning force fields, atomistic force fields. | nih.govchemrxiv.org |

Computational Modeling of Catalytic Mechanisms within this compound-Based Materials

Materials constructed from this compound linkers, such as metal-organic frameworks (MOFs), often possess catalytic properties. Computational modeling is essential for unveiling the fundamental mechanisms that govern their catalytic activity. tamu.edu These computational approaches help to elucidate reaction pathways, predict the selectivity and activity of catalysts, and accelerate the discovery of new and improved catalytic processes. schrodinger.com

DFT calculations are a cornerstone of modeling catalytic reactions. schrodinger.com They are used to map out the potential energy surface of a chemical reaction, identifying the structures of reactants, products, transition states, and intermediates. nih.gov This allows researchers to determine reaction energy barriers and understand the step-by-step mechanism of a catalytic cycle.